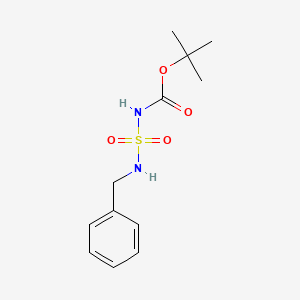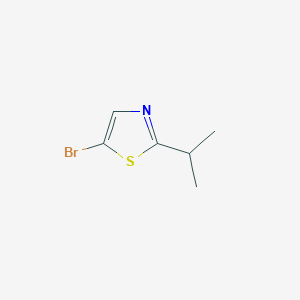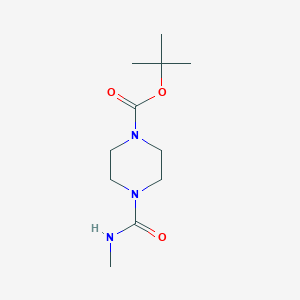
tert-butyl N-(benzylsulfamoyl)carbamate
Descripción general
Descripción
Tert-butyl N-(benzylsulfamoyl)carbamate is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metalation and Alkylation in Organic Synthesis tert-Butyl carbamate derivatives, including tert-butyl N-(benzylsulfamoyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is significant in organic synthesis, particularly for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Synthesis of Organogels and Chemosensors Research has demonstrated that tert-butyl carbazole derivatives, which include this compound, can form organogels and be utilized as fluorescent sensory materials. These materials are effective for detecting various acid vapors, highlighting their potential in sensor technology (Sun et al., 2015).
Applications in Crystallography and Molecular Structure Analysis Carbamate derivatives like this compound have been synthesized and used in crystallography studies. These compounds help in understanding the interplay of hydrogen bonds in molecular structures, contributing to advancements in crystallographic analysis (Das et al., 2016).
Developing Novel Inhibitors in Biochemistry Studies have shown that certain this compound derivatives act as selective inhibitors, particularly in enzyme activity. This property is critical in the development of biochemical inhibitors for therapeutic purposes (Magar et al., 2021).
Role in Catalysis and Chemical Reactions this compound has been involved in studies focusing on catalysis and chemical reactions, such as Pd-catalyzed cross-coupling reactions. These studies contribute to the understanding and enhancement of reaction efficiencies in organic chemistry (Qin et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .
Propiedades
IUPAC Name |
tert-butyl N-(benzylsulfamoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590852 | |
| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147000-78-0 | |
| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)



